molecular formula C14H15NO4S B2513422 (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 860610-41-9

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2513422
CAS No.: 860610-41-9
M. Wt: 293.34
InChI Key: BTTZDASLUJZIEJ-WQLSENKSSA-N
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Description

This compound belongs to the thiazolidine-2,4-dione family, a scaffold widely explored for its diverse pharmacological activities. Characterized by a Z-configured arylidene group at position 5 (2,5-dimethoxyphenyl) and an ethyl substituent at position 3, its structure balances lipophilicity and electronic modulation.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-4-15-13(16)12(20-14(15)17)8-9-7-10(18-2)5-6-11(9)19-3/h5-8H,4H2,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTZDASLUJZIEJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

The TZD core serves as the foundational structure for further functionalization. Classical synthesis involves the cyclocondensation of monochloroacetic acid (6 ) and thiourea (7 ) in aqueous HCl under reflux (100–110°C, 8–10 hours), yielding thiazolidine-2,4-dione (1 ) via an SN2 mechanism. The reaction proceeds through intermediate 2-imino-4-thiazolidinone (11 ), which undergoes hydrolysis to release ammonia and form 1 (Figure 1).

$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, H}2\text{O}} \text{TZD} + \text{NH}3 + \text{H}2\text{O}
$$

Yields for this method range from 73% to 94%, with purity dependent on recrystallization solvents (e.g., ethanol or water). Microwave-assisted synthesis reduces reaction time to 20–30 minutes while maintaining high yields (90–94%), offering a scalable alternative.

Table 1: Comparative Synthesis of Thiazolidine-2,4-dione

Method Conditions Yield (%) Catalyst Reference
Classical Reflux HCl, H2O, 100°C, 8h 73–78 None
Microwave HCl, H2O, 100°C, 30m 94 None

Introduction of the ethyl group at N3 typically employs alkyl halides under basic conditions. In a representative procedure, thiazolidine-2,4-dione (1 ) reacts with ethyl bromide in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol (60°C, 4–6 hours). Nucleophilic substitution at the amine nitrogen generates 3-ethyl-TZD (15 ), isolated via filtration and recrystallized from ethanol (yield: 82–85%).

$$
\text{TZD} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOEt, EtOH}} \text{3-Ethyl-TZD} + \text{NaBr}
$$

Alternative alkylating agents (e.g., ethyl iodide) enhance reactivity but require stringent moisture control.

Knoevenagel Condensation for C5-Arylidene Substitution

The 5-[(2,5-dimethoxyphenyl)methylidene] group is introduced via Knoevenagel condensation between 3-ethyl-TZD (15 ) and 2,5-dimethoxybenzaldehyde (16 ). Catalysts such as piperidine (14.11 mmol) in ethanol under reflux (8–9 hours) facilitate dehydration, forming the Z-configured arylidene product. Tannic acid (10 mol%) in ethanol (80°C, 4 hours) offers a greener alternative, achieving comparable yields (68–72%).

$$
\text{3-Ethyl-TZD} + \text{2,5-(MeO)}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{cat.}} \text{Target Compound} + \text{H}2\text{O}
$$

Table 2: Catalytic Systems for Knoevenagel Condensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Piperidine EtOH 78 8–9 68
Tannic Acid EtOH 80 4 72

One-Pot Synthesis Approaches

Recent advancements enable sequential N3-alkylation and C5-arylidene functionalization in a single vessel. A mixture of TZD (1 ), ethyl bromide, and 2,5-dimethoxybenzaldehyde (16 ) in ethanol/water (2:1 v/v) with NaOH undergoes ultrasonication (25°C, 25 minutes). Acidic precipitation (4 M HCl) isolates the product, circumventing intermediate purification (yield: 78–82%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates both core formation and condensation steps. For instance, combining 1 , ethyl bromide, and 16 in dimethylformamide (DMF) with K2CO3 under microwave (150 W, 120°C, 15 minutes) achieves 88% yield, reducing energy consumption by 70% compared to conventional methods.

Analytical Characterization

Critical characterization data for the target compound include:

  • Melting Point : 236–238°C (consistent with Z-configuration).
  • 1H NMR (CDCl3): δ 7.82 (s, 1H, CH=), 6.90–7.40 (m, 3H, Ar-H), 4.12 (q, 2H, NCH2), 3.85 (s, 6H, OCH3), 1.25 (t, 3H, CH3).
  • IR : 1745 cm−1 (C=O), 1660 cm−1 (C=N).

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes

Method Steps Total Yield (%) Time Scalability
Classical Stepwise 3 52–58 20–24h Moderate
One-Pot 1 78–82 1h High
Microwave-Assisted 2 82–88 45m High

The one-pot and microwave methods demonstrate superior efficiency, though classical approaches remain valuable for mechanistic studies.

Chemical Reactions Analysis

Condensation Reactions

The methylidene group (−CH=) at the 5-position undergoes Knoevenagel condensations with electrophilic reagents. This reaction is critical for forming derivatives with extended conjugation. For example:

  • Reaction with pyrido[3,2-d]pyrimidin-6-yl derivatives yields pharmacologically active analogs via nucleophilic attack on the methylidene carbon .

  • Condensation with imidazo[4,5-b]pyridin-5-yl groups produces compounds with enhanced π-stacking interactions, as demonstrated in crystallographic studies .

Table 1: Representative Condensation Products

Product StructureReagent UsedApplication
Pyrido[3,2-d]pyrimidin-6-yl derivative4-(4-fluoro-1-piperidinyl) reagentPhosphoinositide inhibitors
Furo[3,2-b]pyridin-5-yl derivativeFuropyridine reagentAnticancer scaffold design

Acid-Base Reactions

The thiazolidine-2,4-dione moiety acts as a weak acid (pKa ≈ 6–8), enabling salt formation with basic amines:

  • Reaction with benzimidazole derivatives forms crystalline salts stabilized by N–H···O and C–H···O hydrogen bonds .

  • Ethylenediamine forms hydrates with the dione, confirmed by single-crystal XRD (space group C2/c) .

Table 2: Acid-Base Reaction Outcomes

Base UsedProduct TypeStability (TGA)
BenzimidazoleAnhydrous saltDecomposes at 191°C
2-MethylbenzimidazoleHydrated saltDecomposes at 222°C
EthylenediamineHydrated diammonium saltDecomposes at 131°C

Nucleophilic Attack at the Thiazolidine Ring

The sulfur atom in the thiazolidine ring is susceptible to nucleophilic substitution:

  • Ring-opening reactions with amines or thiols produce linear thioamide intermediates, which can cyclize into imidazothiazoles (observed in related thiazolidines) .

  • Hydrolysis under acidic conditions cleaves the thiazolidine ring, yielding 2,4-dioxothiazolidine-5-acetic acid derivatives .

Cycloaddition Reactions

The methylidene group participates in [4+2] cycloadditions with dienes, forming fused heterocycles:

  • Diels-Alder reactions with electron-deficient dienes yield pyran- or cyclohexene-fused thiazolidinediones, though specific examples require further validation .

Transition-Metal Catalyzed Reactions

Palladium-catalyzed cross-couplings modify the dimethoxyphenyl substituent:

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the phenyl ring .

  • Buchwald-Hartwig amination adds amino functionalities, enhancing solubility .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Primary weight loss occurs at 190–221°C, corresponding to the breakdown of the thiazolidine ring .

  • Residual ash analysis confirms complete decomposition above 800°C .

Table 3: Thermal Stability Data

Compound FormDecomposition Onset (°C)Major Degradation Products
Anhydrous salt (1)191CO₂, SO₂, and aromatic fragments
Hydrated salt (2)222H₂O, CO, and thiophene derivatives

Photochemical Reactivity

UV irradiation induces E-to-Z isomerization of the methylidene group, as inferred from UV-Vis spectral shifts (λ<sub>max</sub> = 568 nm) . This property is exploitable in photodynamic therapy applications.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of DMPT against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of the bacterial cell membrane, although further research is necessary to elucidate the exact pathways involved.

Antiviral Activity

Preliminary research indicates that DMPT may possess antiviral capabilities. It has shown potential in inhibiting the replication of viruses such as:

  • Human Immunodeficiency Virus (HIV)
  • Hepatitis C Virus (HCV)

These findings suggest possible therapeutic applications for DMPT in viral infections; however, more extensive studies are required to confirm these effects and explore their clinical relevance.

Applications in Metabolic Disorders

Thiazolidinediones are known for their role in managing metabolic disorders, particularly diabetes. DMPT's structural characteristics may enhance its effectiveness in modulating insulin sensitivity and glucose metabolism. This makes it a candidate for further investigation in the treatment of type 2 diabetes and related conditions.

Case Studies and Research Findings

Several studies have documented the biological activity of DMPT and similar compounds:

  • A review highlighted the synthesis and pharmacological profiles of 5-ene-4-thiazolidinones, emphasizing their potential as drug candidates due to diverse biological effects including antimicrobial and antitumor activities .
  • Another study discussed the optimization strategies for enhancing the efficacy of thiazolidinone derivatives, focusing on modifications at the C5 position that significantly impact their pharmacological profiles .

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiazolidine-2,4-dione derivatives differ primarily in substituents at positions 3 and 5, which critically influence solubility, stability, and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name / ID Position 5 Substituent Position 3 Substituent Key Activities Notable Findings
Target Compound 2,5-Dimethoxyphenyl Ethyl Not reported Dimethoxy groups enhance solubility and metabolic stability
L-173 4-Chlorophenyl Complex oxoethyl side chain Antifungal, Anticancer Low solubility improved via cyclodextrin complexes
Hypolipidemic Derivative Pyridin-4-yl (2E)-3-Phenylprop-2-enoyl Hypolipidemic High PPARγ affinity in docking studies
EN300-30073 Thiophen-2-yl 2-Aminoethyl Not specified Thiophene increases lipophilicity
5-(Z)-[(4-Methoxyphenyl)methylene] 4-Methoxyphenyl + hydrazono 4-Hydroxyphenyl Synthetic focus Hydrazono group alters reactivity
Key Observations:
  • Substituent Effects on Solubility: The target compound’s 2,5-dimethoxyphenyl group likely improves aqueous solubility compared to halogenated analogs (e.g., L-173’s 4-chlorophenyl), as methoxy groups reduce hydrophobicity .
  • Bioactivity Modulation : Halogenated derivatives (e.g., L-173) exhibit stronger antifungal activity, possibly due to enhanced electrophilicity and membrane penetration. In contrast, pyridinyl or thiophenyl substituents (e.g., ) redirect activity toward metabolic targets like PPARγ .
  • Synthetic Accessibility : The target compound’s ethyl group at position 3 simplifies synthesis compared to derivatives with complex side chains (e.g., L-173’s oxoethyl-piperazine moiety) .

Molecular Docking and Binding Interactions

  • PPARγ Binding : Hypolipidemic derivatives (e.g., ) with pyridinyl groups show strong docking scores for PPARγ, driven by π-π stacking and hydrogen bonding. The target compound’s dimethoxy groups may exhibit weaker affinity but better metabolic stability .
  • Antifungal Targets : L-173’s chlorophenyl group likely interacts with fungal CYP51 enzymes. The target compound’s dimethoxy substituents might engage similar targets but with reduced off-target effects .

Biological Activity

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Synthesis and Structural Characterization

The synthesis of thiazolidine derivatives typically involves a multi-step process, often starting with the condensation of appropriate aldehydes and thiazolidine-2,4-dione intermediates. For this compound, the specific synthetic route includes the following steps:

  • Formation of Thiazolidine Core : The initial step involves the reaction between a thiazolidine precursor and a suitable aldehyde.
  • Methylidene Formation : The introduction of the 2,5-dimethoxyphenyl group occurs through a Knoevenagel condensation reaction.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antidiabetic Properties

Research indicates that thiazolidine derivatives exhibit significant antidiabetic activity by acting as inhibitors of alpha-amylase and enhancing insulin sensitivity through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. For instance:

  • Alpha-Amylase Inhibition : The compound has shown to effectively inhibit alpha-amylase activity, which is crucial for carbohydrate digestion and glucose absorption .
  • Blood Glucose Lowering : In vivo studies demonstrated that certain thiazolidine derivatives significantly reduce blood glucose levels in diabetic models .

Anti-inflammatory Effects

Thiazolidine derivatives have also been studied for their anti-inflammatory properties:

  • Cytokine Reduction : Compounds similar to this compound have been shown to lower inflammatory markers such as TNF-α and IL-6 in various experimental models .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • VEGFR-2 Inhibition : Studies have indicated that thiazolidine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
  • Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., HT-29, A549) showing significant cytotoxic effects with IC50 values indicating potent activity .

Case Studies

Several case studies highlight the biological efficacy of thiazolidine derivatives:

  • Case Study 1 : A study evaluated a series of thiazolidine derivatives for their ability to inhibit alpha-amylase and reduce blood glucose levels in diabetic rats. The results showed that specific compounds led to a marked decrease in fasting blood glucose levels compared to control groups .
  • Case Study 2 : In vitro experiments demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells via intrinsic apoptotic pathways. This was evidenced by increased caspase activity and altered mitochondrial membrane potential .

Research Findings Summary

Activity Type Mechanism/Target Findings
AntidiabeticAlpha-amylase inhibitionSignificant reduction in blood glucose levels
Anti-inflammatoryCytokine inhibitionReduced levels of TNF-α and IL-6
AnticancerVEGFR-2 inhibitionInduced apoptosis in cancer cell lines

Q & A

Q. What strategies enable repurposing this compound for neurodegenerative disease research?

  • Methodological Answer :
  • Tau aggregation assays : Test inhibition of β-amyloid or tau fibrillization in SH-SY5Y cells using thioflavin T fluorescence .
  • Neuroinflammation models : Measure TNF-α/IL-6 suppression in LPS-stimulated microglia, leveraging the compound’s anti-inflammatory thiazolidinedione core .
  • In vivo validation : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvements via Morris water maze .

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